molecular formula C6H10N2O3 B015532 N-Nitrosopipecolic acid CAS No. 4515-18-8

N-Nitrosopipecolic acid

Cat. No. B015532
Key on ui cas rn: 4515-18-8
M. Wt: 158.16 g/mol
InChI Key: DSGKTUVITPQPRT-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

Conc. HCl (1.96 mL) and NaNO2 (2.2 g) were added to the H2O (21 mL) solution of DL-pipecolic acid (3.04 g) under a nitrogen atmosphere at 0° C. and stirred for 1 h. The solution was extracted with CH2Cl2 and organic layer was washed with brine. The mixture was dried over Na2SO4 and concentrated under reduced pressure to afford crude (2RS)-1-nitrosopiperidine-2-carboxylic acid as pale yellow crystals.
Name
Quantity
1.96 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]([O-:4])=O.[Na+].[CH2:6]1[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[NH:9][CH2:8][CH2:7]1>O>[N:2]([N:9]1[CH2:8][CH2:7][CH2:6][CH2:11][CH:10]1[C:12]([OH:14])=[O:13])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.96 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.04 g
Type
reactant
Smiles
C1CCNC(C1)C(=O)O
Name
Quantity
21 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 and organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=O)N1C(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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